molecular formula C12H12N2O3 B11051292 Acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester

Acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester

Cat. No.: B11051292
M. Wt: 232.23 g/mol
InChI Key: SARMCVBXQHWZQN-JXMROGBWSA-N
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Description

Acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester is a chemical compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester typically involves the condensation of ethyl acetoacetate with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring system. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex quinoxaline derivatives. It serves as a precursor in the development of new materials and catalysts .

Biology

Biologically, quinoxaline derivatives have shown potential as antimicrobial and anticancer agents. This compound is studied for its biological activity and potential therapeutic applications .

Medicine

In medicine, the compound is explored for its pharmacological properties. Quinoxaline derivatives are known to interact with various biological targets, making them candidates for drug development .

Industry

Industrially, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester involves its interaction with biological targets such as enzymes and receptors. The quinoxaline ring system can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene], ethyl ester
  • 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetic acid esters
  • Cyanoacetohydrazides

Uniqueness

Compared to similar compounds, acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester stands out due to its unique quinoxaline ring system. This structure imparts specific chemical and biological properties that are not present in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl (2E)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate

InChI

InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h3-7,13H,2H2,1H3,(H,14,16)/b10-7+

InChI Key

SARMCVBXQHWZQN-JXMROGBWSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\C(=O)NC2=CC=CC=C2N1

Canonical SMILES

CCOC(=O)C=C1C(=O)NC2=CC=CC=C2N1

Origin of Product

United States

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